molecular formula C16H14BrN3S B3548321 3-[(4-bromobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B3548321
M. Wt: 360.3 g/mol
InChI Key: TUSCBDJHXARFCH-UHFFFAOYSA-N
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Description

The compound “3-[(4-bromobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole” belongs to a class of compounds known as 1,2,4-triazoles. These are heterocyclic compounds containing a 1,2,4-triazole moiety, which consists of a five-member ring with three nitrogen atoms and two carbon atoms at non-adjacent positions .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The presence of various substituents can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as the presence of a bromobenzyl group and a phenyl group could influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely and is largely dependent on their chemical structure. Some 1,2,4-triazoles exhibit antimicrobial, antifungal, or anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research on “3-[(4-bromobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole” could focus on elucidating its synthesis, properties, and potential applications. Given the diverse biological activities of 1,2,4-triazoles, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3S/c1-20-15(13-5-3-2-4-6-13)18-19-16(20)21-11-12-7-9-14(17)10-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSCBDJHXARFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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